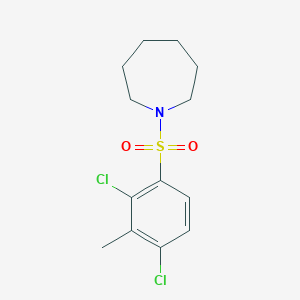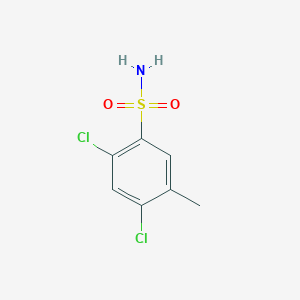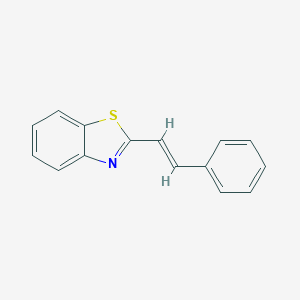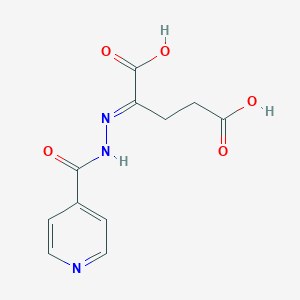
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane, also known as DCMBSA, is a chemical compound that has attracted significant attention in the field of scientific research. DCMBSA is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom and a sulfonyl group attached to it. This compound has been synthesized using various methods and has been shown to have potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been shown to be a reversible inhibitor of carbonic anhydrase and cholinesterase, which means that the inhibition can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been shown to have biochemical and physiological effects on various systems in the body. It has been shown to affect the central nervous system by inhibiting cholinesterase activity, which can lead to increased levels of acetylcholine in the brain. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has also been shown to affect the cardiovascular system by inhibiting carbonic anhydrase activity, which can lead to a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be synthesized using various methods. Another advantage is that it has potential applications in scientific research, particularly in the development of new drugs. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane. One direction is to study its potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. Another direction is to develop new drugs that can target carbonic anhydrase and cholinesterase using 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane as a tool. Finally, future research can focus on the synthesis of new derivatives of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane that can have improved properties for scientific research.
Conclusion
In conclusion, 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane is a heterocyclic compound that has potential applications in scientific research. It has been synthesized using various methods and has been shown to have potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been used as a tool to study the mechanism of action of enzymes such as carbonic anhydrase and cholinesterase and to develop new drugs that can target them. Future research can focus on the development of new derivatives of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane and its potential applications in scientific research.
Synthesis Methods
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been synthesized using several methods, including the reaction between 2,4-dichloro-3-methylbenzenesulfonyl chloride and azepane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a base to produce 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane. Other methods include the reaction between 2,4-dichloro-3-methylbenzenesulfonyl chloride and azepane in the presence of a catalyst or using a one-pot method.
Scientific Research Applications
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been used in scientific research as a potential inhibitor of enzymes such as carbonic anhydrase and cholinesterase. It has also been shown to have potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been used as a tool to study the mechanism of action of these enzymes and to develop new drugs that can target them.
properties
Product Name |
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane |
|---|---|
Molecular Formula |
C13H17Cl2NO2S |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-10-11(14)6-7-12(13(10)15)19(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
InChI Key |
HOQKIHPNJFXJIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)




![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)

